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N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea Documentation Hub

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  • Product: N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea
  • CAS: 937601-77-9

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea

Technical Monograph: N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea Classification: Antimitotic Agent / Soft Alkylating Agent (CEU Class) Primary Application: Oncology Research (Tubulin Targeting) Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea

Classification: Antimitotic Agent / Soft Alkylating Agent (CEU Class) Primary Application: Oncology Research (Tubulin Targeting)

Executive Summary & Scientific Context

This technical guide characterizes N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea , a specific derivative within the class of N-phenyl-N'-(2-chloroethyl)ureas (CEUs) . Unlike their structural cousins, the nitrosoureas (e.g., carmustine, lomustine), which are "hard" alkylating agents that crosslink DNA, CEUs function as "soft" alkylating agents.

Senior Scientist Insight: The absence of the N-nitroso group significantly alters the pharmacodynamics. This molecule does not generate the aggressive diazonium species responsible for DNA damage. Instead, it exhibits high selectivity for protein alkylation, specifically targeting the colchicine-binding site of


-tubulin . This mechanism induces microtubule depolymerization and subsequent cell cycle arrest in the G2/M phase, making it a valuable probe for overcoming multidrug resistance (MDR) where traditional taxanes or vinca alkaloids fail.

Chemical Identity & Physicochemical Properties

The molecule consists of a urea backbone bridging a reactive 2-chloroethyl tail and a lipophilic substituted phenyl ring. The 3-chloro and 4-methyl substitutions on the phenyl ring are critical for optimizing hydrophobic interactions within the tubulin binding pocket.

Table 1: Physicochemical Profile

PropertyValueNotes
IUPAC Name 1-(2-chloroethyl)-3-(3-chloro-4-methylphenyl)urea
CAS Number 937601-77-9 Reference: SynQuest Labs
Molecular Formula

Molecular Weight 247.12 g/mol Monoisotopic Mass: 246.03
Physical State Crystalline SolidTypically off-white to beige
Solubility DMSO (>20 mg/mL), EthanolPoor water solubility
LogP (Predicted) ~2.8 - 3.2Lipophilic; crosses membranes easily
H-Bond Donors 2 (NH groups)
H-Bond Acceptors 1 (Carbonyl oxygen)

Synthesis & Structural Validation

The most robust synthetic route involves the nucleophilic addition of a substituted aniline to an isocyanate. This method minimizes side reactions compared to using phosgene equivalents directly.

Synthetic Pathway (DOT Diagram)

The following diagram illustrates the primary synthesis route and the resulting structure.

Synthesispathway cluster_structure Structural Logic Aniline 3-Chloro-4-methylaniline (Nucleophile) Intermediate Transition State (Nucleophilic Attack) Aniline->Intermediate THF/DCM, 0°C Isocyanate 2-Chloroethyl isocyanate (Electrophile) Isocyanate->Intermediate Product N-(2-Chloroethyl)-N'- (3-chloro-4-methylphenyl)urea Intermediate->Product Proton Transfer Yield: ~85%

Figure 1: Nucleophilic addition synthesis route. The aniline nitrogen attacks the isocyanate carbon, forming the urea linkage.

Detailed Protocol

Reagents:

  • 3-Chloro-4-methylaniline (1.0 eq)

  • 2-Chloroethyl isocyanate (1.1 eq) [Handle with extreme caution: Lachrymator/Toxic]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Preparation: Dissolve 3-Chloro-4-methylaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Addition: Cool the solution to 0°C in an ice bath. Add 2-Chloroethyl isocyanate (11 mmol) dropwise via syringe to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3). The urea product typically precipitates or shows a distinct lower

    
     spot.
    
  • Work-up:

    • If precipitate forms: Filter the solid, wash with cold hexane/ether to remove unreacted isocyanate.

    • If soluble: Evaporate solvent, redissolve in minimal hot EtOAc, and recrystallize with Hexane.

  • Validation (Self-Correction Step):

    • 1H NMR (DMSO-d6): Look for two distinct NH singlets (typically

      
       8.5–9.0 ppm). Confirm the ethyl chain: two triplets at 
      
      
      
      ~3.5–3.8 ppm (
      
      
      and
      
      
      ).
    • Mass Spec: Confirm parent ion

      
       at m/z 247/249 (characteristic chlorine isotope pattern).
      

Mechanism of Action: Soft Alkylation

Unlike nitrosoureas which decompose to form vinyl cations or chloroethyl diazonium ions, this CEU derivative relies on the weak electrophilicity of the


-carbon in the chloroethyl group.
The Target: Beta-Tubulin

Research indicates that CEUs bind to the colchicine-binding site on


-tubulin.[1] However, binding is not merely reversible. The 2-chloroethyl group is positioned to undergo a nucleophilic attack by a specific amino acid residue (likely Glu198  or Cys239 ) within the binding pocket.
Pathway Diagram

Mechanism cluster_mechanism Molecular Mechanism CEU N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea Complex Reversible Binding Complex (Affinity Driven) CEU->Complex Hydrophobic Interaction Tubulin Beta-Tubulin (Colchicine Binding Site) Tubulin->Complex Alkylation Covalent Modification (Nucleophilic Substitution of Cl) Complex->Alkylation Slow Kinetic Step (Soft Alkylation) Effect Microtubule Depolymerization (G2/M Arrest) Alkylation->Effect Irreversible Inhibition

Figure 2: Mechanism of Action. The compound first binds via affinity, positioning the chloroethyl tail for covalent bonding.

Experimental Validation Protocols

To confirm the activity of this specific molecule, the following assays are standard in drug development workflows.

Tubulin Polymerization Assay
  • Objective: Verify direct inhibition of microtubule assembly.

  • Method:

    • Use purified tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

      
      , pH 6.9) with 1 mM GTP.
      
    • Add the test compound (dissolved in DMSO) at varying concentrations (1–50

      
      ).
      
    • Initiate polymerization by heating to 37°C.

    • Readout: Monitor absorbance at 340 nm over 60 minutes.

    • Expected Result: A dose-dependent decrease in the

      
       of the polymerization curve compared to the DMSO control.
      
Cell Cycle Analysis (Flow Cytometry)
  • Objective: Confirm G2/M arrest.

  • Method:

    • Treat cancer cells (e.g., MCF-7 or HeLa) with the compound (

      
       concentration) for 24 hours.
      
    • Fix cells in 70% ethanol.

    • Stain with Propidium Iodide (PI) + RNase A.

    • Readout: Analyze DNA content via flow cytometry.

    • Expected Result: Significant accumulation of cells in the G2/M peak (4N DNA content) compared to untreated cells.

Safety & Handling

  • Hazard Class: Acute Toxicant / Irritant.

  • Specific Warning: Although "soft" alkylators are less mutagenic than nitrosoureas, they are still potential carcinogens. Handle in a chemical fume hood with double nitrile gloves.

  • Stability: Urea linkages are generally stable, but the chloroethyl group can hydrolyze in strong bases. Store at -20°C, desiccated.

References

  • Fortin, S., et al. (2007).[1] N-Phenyl-N'-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents.[1] Part 2: Role of

    
    -hydroxyl group in the covalent binding to 
    
    
    
    -tubulin. Bioorganic & Medicinal Chemistry, 15(3), 1430-1438.[1] (Provides the mechanistic grounding for the CEU class). [Link]
  • PubChem. (n.d.). Compound Summary for N-(2-Chloroethyl)urea derivatives. [Link]

Sources

Protocols & Analytical Methods

Method

Preparation of stock solutions of N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea in DMSO

Application Note & Protocol | ID: AN-CEU-001 Introduction & Chemical Context N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea (CAS: 937601-77-9) belongs to the class of N-phenyl-N'-(2-chloroethyl)ureas (CEUs). Unlike c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | ID: AN-CEU-001

Introduction & Chemical Context

N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea (CAS: 937601-77-9) belongs to the class of N-phenyl-N'-(2-chloroethyl)ureas (CEUs). Unlike classical nitrosoureas (e.g., carmustine) which act as DNA crosslinkers, CEUs are primarily investigated as antimitotic agents that covalently modify


-tubulin, arresting cells in the G2/M phase.

This compound functions as a "soft" alkylating agent.[1] Its specific reactivity requires careful handling during solubilization to preserve its biological activity (the chloroethyl "warhead") while ensuring operator safety. This protocol details the preparation of high-integrity stock solutions in Dimethyl Sulfoxide (DMSO) for biological assays.

Physicochemical Profile
PropertyValueNotes
Molecular Formula

Molecular Weight 247.12 g/mol Used for Molarity calculations
Physical State White to off-white crystalline powder
Solubility (DMSO) High (>50 mM)Urea linkage provides H-bond acceptors/donors compatible with DMSO
Solubility (Water) NegligibleHighly lipophilic; precipitates immediately in aqueous buffers
Reactivity Alkylating AgentReactive towards nucleophiles (sulfhydryls, amines)

Safety & Handling (Critical)

WARNING: As a chloroethyl-urea derivative, this compound must be treated as a potential cytotoxin and genotoxin .

  • Engineering Controls: All weighing and solubilization must be performed inside a certified Chemical Fume Hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Deactivation: Spills should be treated with a solution of 10% sodium thiosulfate (nucleophilic scavenger) before cleaning.

Materials & Reagents

  • Compound: N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea (>98% purity).

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide),

    
    99.9%, sterile filtered.
    
    • Note: DMSO is hygroscopic. Water absorption can cause compound precipitation and slow hydrolysis of the chloroethyl group. Use a fresh bottle or one stored over molecular sieves.

  • Vessels: Amber glass vials (borosilicate) with Teflon-lined caps.

    • Avoid: Polystyrene or non-resistant plastics which DMSO may leach.

Preparation Protocol

Molarity Calculations

Target concentrations for stock solutions are typically 10 mM or 50 mM .

Target Conc.[1][2][3][4][5][6]Volume of DMSOMass of Compound Required
10 mM 1.0 mL2.47 mg
10 mM 5.0 mL12.36 mg
50 mM 1.0 mL12.36 mg
50 mM 5.0 mL61.78 mg
Step-by-Step Workflow

Step 1: Weighing

  • Equilibrate the compound vial to room temperature before opening to prevent condensation.

  • Weigh the calculated mass (e.g., ~12.4 mg for 50 mM/1mL) into a sterile amber glass vial.

  • Record the exact mass.

    • Correction: Calculate the exact volume of DMSO required to reach the target concentration based on the actual mass weighed.

Step 2: Solubilization

  • Add the calculated volume of Anhydrous DMSO to the vial.

  • Vortex vigorously for 30–60 seconds.

  • Visual Inspection: Hold the vial up to a light source. The solution must be perfectly clear.

    • If particles remain: Sonicate in a water bath at room temperature (20–25°C) for 2 minutes. Do not heat above 37°C to prevent thermal degradation of the chloroethyl group.

Step 3: Aliquoting & Storage

  • Divide the stock solution into small, single-use aliquots (e.g., 50–100

    
    L) in polypropylene microcentrifuge tubes (DMSO compatible).
    
    • Rationale: Repeated freeze-thaw cycles introduce atmospheric moisture, leading to precipitation.

  • Storage Conditions:

    • Short-term (days): -20°C.

    • Long-term (months): -80°C.

  • Protect from light.

Visual Workflow (DOT Diagram)

StockPrep Start Start: Equilibrate Compound to Room Temp Weigh Weigh Compound (Amber Glass Vial) Start->Weigh Calc Calculate DMSO Volume (Based on Exact Mass) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Mix Vortex (30-60s) AddSolvent->Mix Check Visual Inspection: Clear Solution? Mix->Check Sonicate Sonicate (2 mins, <37°C) Check->Sonicate No (Particles Visible) Aliquot Aliquot into Single-Use Microtubes Check->Aliquot Yes Sonicate->Check Store Store at -80°C (Protect from Light) Aliquot->Store

Figure 1: Decision-tree workflow for the solubilization of CEU derivatives, ensuring solubility and stability.

Application in Biological Assays (Dilution Strategy)

When introducing the stock solution into aqueous cell culture media:

  • The "Crash-Out" Risk: This compound is highly lipophilic. Direct addition of high-concentration stock to media may cause immediate precipitation (visible as a milky cloud).

  • Intermediate Dilution: Create a 10x or 100x intermediate dilution in pure DMSO or Ethanol before adding to the media, if possible.

  • Final DMSO Concentration: Ensure the final DMSO concentration in the cell assay is <0.5% (v/v) (ideally <0.1%) to avoid solvent toxicity masking the compound's effect.

  • Mixing: Add the stock to the media while vortexing the media (dynamic addition) to disperse the compound rapidly.

Troubleshooting

ObservationProbable CauseCorrective Action
Precipitate upon thawing Moisture ingress or saturationWarm to 37°C briefly and vortex. If solids persist, discard and make fresh (water contamination likely).
Yellow discoloration Oxidation or amine breakdownDiscard. Compound has degraded.
Precipitate in cell media Concentration too high (>100

M)
Reduce working concentration or use a serial dilution step in media with BSA (protein carrier).

References

  • SynQuest Laboratories. (n.d.). N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea Product Page. Retrieved from [7]

  • Fortin, S., et al. (2007).[1] N-Phenyl-N'-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents.[1] Bioorganic & Medicinal Chemistry, 15(3), 1430-1438.[1] (Demonstrates the utility and handling of the CEU class). Retrieved from

  • PubChem. (n.d.).[8] N-(2-Chloroethyl)urea Compound Summary. (General safety data for chloroethyl ureas). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Assurance for N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea

Emergency Triage: The "Do's and Don'ts" For researchers currently handling the compound. Parameter CRITICAL ACTION (Do) FATAL ERROR (Don't) Temperature Store at -20°C (or -80°C for >6 months).Do NOT store at room tempera...

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Triage: The "Do's and Don'ts"

For researchers currently handling the compound.

Parameter CRITICAL ACTION (Do) FATAL ERROR (Don't)
Temperature Store at -20°C (or -80°C for >6 months).Do NOT store at room temperature (RT) for >24 hours.
Atmosphere Purge vial with Argon or Nitrogen before sealing.Do NOT leave headspace filled with ambient air (moisture/O2).
Solvent Dissolve in anhydrous DMSO just prior to use.Do NOT store in Ethanol, Methanol, or Water.
Thawing Equilibrate vial to RT in a desiccator before opening.Do NOT open cold vials (causes condensation = rapid hydrolysis).

Technical Deep Dive: The Mechanism of Instability

To prevent degradation, you must understand why this molecule fails. N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea (a "Soft Alkylating Agent") faces two primary chemical threats: Urea Hydrolysis and Chloroethyl Solvolysis .

The Degradation Pathways

Unlike nitrosoureas (which decompose spontaneously), CEUs are relatively stable in the solid state but fragile in solution. The degradation is catalyzed by moisture, heat, and pH extremes.

  • Urea Bridge Hydrolysis: Water attacks the carbonyl carbon, cleaving the molecule into 3-chloro-4-methylaniline (toxic, prone to oxidation/color change) and 2-chloroethylamine .

  • Chloroethyl Deactivation: The terminal chlorine is a leaving group. In the presence of water/nucleophiles, it hydrolyzes to a hydroxyethyl derivative, rendering the molecule biologically inactive (loss of alkylating potential).

Visualization: Degradation Kinetics

The following diagram illustrates the breakdown pathways you are fighting against.

HydrolysisPathways Compound N-(2-Chloroethyl)-N'- (3-chloro-4-methylphenyl)urea (Active Agent) Intermediate Tetrahedral Intermediate Compound->Intermediate + H₂O (Slow) Hydroxy N-(2-Hydroxyethyl) analog (Biologically Inactive) Compound->Hydroxy Solvolysis (Cl displacement) HCl HCl Release (pH Drop) Compound->HCl Byproduct of Solvolysis Water H₂O / Moisture Aniline 3-Chloro-4-methylaniline (Toxic / Yellowing) Intermediate->Aniline Cleavage Amine 2-Chloroethylamine Intermediate->Amine Cleavage

Figure 1: Primary degradation pathways. Note that HCl release (bottom path) can autocatalyze further hydrolysis, creating a runaway degradation loop.

Storage & Handling Protocols

Protocol A: Long-Term Storage (Solid State)

Use this for maintaining stock powder.

  • Container Selection: Use amber glass vials with Teflon-lined screw caps. (Avoid clear glass; substituted anilines—the breakdown product—are photosensitive).

  • Desiccation: Place the vial inside a secondary container (jar) containing active desiccant (Silica Gel or Drierite).

  • Inert Gas Overlay: Before tightening the cap, gently flow Argon or Nitrogen gas into the vial for 10-15 seconds to displace humid air.

  • Temperature: Freeze at -20°C .

    • Self-Validation: If the powder clumps or turns off-white/yellow, moisture ingress has occurred.

Protocol B: Preparation for Experiments (Solution State)

Use this when preparing aliquots for biological assays (e.g., tubulin binding).

  • Solvent Choice:

    • Preferred: Anhydrous DMSO (Dimethyl Sulfoxide).

    • Acceptable: Anhydrous DMF (Dimethylformamide).

    • Forbidden: Ethanol, Methanol (Protic solvents accelerate solvolysis of the chloride).

  • Dissolution:

    • Calculate the exact volume needed. Do not make "extra" stock solution for next week.

    • Vortex until fully dissolved.

  • Usage Window:

    • Room Temp: Use within 4 hours.

    • 4°C: Use within 24 hours.

    • -20°C: Stable for 2-4 weeks if anhydrous.

Visualization: Safe Handling Workflow

StorageWorkflow Start Receive Compound Equilibrate 1. Equilibrate to RT (Inside Desiccator) Start->Equilibrate Open 2. Open Vial (Low Humidity Env) Equilibrate->Open Weigh 3. Weigh Aliquot Open->Weigh Decision Immediate Use? Weigh->Decision Solubilize 4. Dissolve in Anhydrous DMSO Decision->Solubilize Yes Reseal 4. Purge Stock Vial (Argon/N2) Decision->Reseal No (Stock) Assay Run Assay (< 4 Hours) Solubilize->Assay Freeze 5. Return to -20°C (Amber Vial) Reseal->Freeze

Figure 2: Step-by-step decision tree for handling hygroscopic CEU compounds to minimize moisture exposure.

Troubleshooting & FAQs

Q1: My stock solution in DMSO has turned slightly yellow. Is it safe to use?

  • Diagnosis: Likely degradation.[1] The yellow color typically indicates the formation of 3-chloro-4-methylaniline (an oxidation product of the hydrolysis cleavage).

  • Action: Discard. The concentration of the active urea is compromised, and the aniline byproduct may be cytotoxic, confounding your biological data (false positives in cell kill assays).

Q2: Can I use ethanol to dilute the compound for cell culture?

  • Diagnosis: High risk. While ethanol is common for many drugs, CEUs possess a reactive 2-chloroethyl group. Protic solvents like ethanol can facilitate solvolysis , replacing the chlorine with an ethoxy or hydroxy group over time.

  • Action: Prepare a high-concentration stock in DMSO (e.g., 1000x), then dilute directly into the culture medium immediately before administration. Keep the final DMSO concentration <0.5% to avoid solvent toxicity.[2]

Q3: The compound is not dissolving completely in DMSO.

  • Diagnosis: Potential polymerization or "caking" due to moisture. If the bottle was opened cold previously, water condensation may have triggered partial hydrolysis, leading to insoluble urea dimers or polymerized byproducts.

  • Action: Sonicate for 5 minutes. If particulates remain, spin down and check the supernatant concentration via HPLC. If significantly lower than expected, discard the solid stock.

Q4: How do I verify the integrity of my compound before a critical animal study?

  • Protocol: Run a quick LC-MS.

    • Target Mass: Look for the molecular ion [M+H]+.

    • Warning Sign 1: A peak at [M - 36] indicates loss of HCl (cyclization or degradation).

    • Warning Sign 2: A peak corresponding to the aniline mass (approx. MW 141.5 for 3-chloro-4-methylaniline) confirms hydrolysis.

References

  • Fortin, S., et al. (2007).[3][4] N-Phenyl-N'-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents.[2][3][4][5] Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin. Bioorganic & Medicinal Chemistry, 15(3), 1430-1438.[3] Link

  • Moreau, E., et al. (2005).[2] Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity.[2][3][5] Bioorganic & Medicinal Chemistry, 13(24), 6703-6712. Link

  • Lemoine, R., & Gouyette, A. (1979). Stability and preliminary pharmacokinetic studies of 1-(2-chloroethyl)-3-[1-(5'-paranitrobenzoyl-2',3'-isopropylidene)-alpha, beta-D-ribofuranosyl]-1-nitrosourea (RFCNU).[6] Cancer Treatment Reports, 63(8), 1335-1341.[6] Link

  • Salvestrini, S., et al. (2002).[7] Chemical degradation of phenylurea herbicides. Environmental Science & Technology.[8] (Contextual grounding for urea hydrolysis mechanisms).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea

This guide provides an in-depth comparison and analysis of the ¹H NMR spectrum of N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea, a compound of interest in synthetic chemistry and drug development. Designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and analysis of the ¹H NMR spectrum of N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea, a compound of interest in synthetic chemistry and drug development. Designed for researchers and professionals, this document moves beyond a simple data report, offering a detailed interpretation rooted in fundamental principles and providing practical, field-proven experimental protocols. We will dissect the theoretical spectrum, compare it against expected experimental data, and explore the nuances of spectral interpretation for this class of molecules.

Foundational Principles: Predicting the ¹H NMR Spectrum

Before acquiring any experimental data, a robust theoretical prediction serves as our analytical baseline. This predictive process is grounded in understanding how the electronic environment surrounding each proton influences its resonance frequency (chemical shift).

The structure of N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea is presented below, with unique proton environments labeled for discussion.

Chemical structure of N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea with protons labeled

Analysis of Unique Proton Environments:

  • Ha (Methyl Group): A singlet, as there are no adjacent protons. Its position on the aromatic ring will place it in the typical benzylic proton range.

  • Hb, Hc, Hd (Aromatic Protons): These three protons are on a 1,2,4-trisubstituted benzene ring, creating a complex splitting pattern.

    • Hb is ortho to the chlorine and meta to the urea nitrogen. It will likely appear as a doublet due to coupling with Hc.

    • Hc is ortho to both Hb and Hd. It will appear as a doublet of doublets.

    • Hd is ortho to the methyl group and Hc. It will appear as a doublet.

  • He and Hf (Urea N-H Protons): These are exchangeable protons. Their chemical shifts are highly dependent on solvent, concentration, and temperature.[1][2] In a hydrogen-bond-accepting solvent like DMSO-d₆, they are often observable as distinct, potentially broad signals.[1] Hf, being attached to the aromatic ring, is expected to be further downfield than He.

  • Hg and Hh (Ethyl Chain Protons): These two methylene groups form an A₂B₂ system.

    • Hg is adjacent to the urea nitrogen (He) and the Hh methylene group. It will likely appear as a quartet (or multiplet) due to coupling with both.

    • Hh is adjacent to the electron-withdrawing chlorine atom and the Hg methylene group, and will thus be the most downfield of the aliphatic protons. It will appear as a triplet.

Table 1: Predicted ¹H NMR Spectral Parameters for N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea

Signal LabelPredicted δ (ppm)Predicted MultiplicityPredicted IntegrationPredicted Coupling Constant (J, Hz)
Ha~2.3Singlet (s)3HN/A
Hd~7.1 - 7.3Doublet (d)1HJcd ≈ 8-9 (ortho)
Hc~7.3 - 7.5Doublet of Doublets (dd)1HJcd ≈ 8-9 (ortho), Jbc ≈ 2 (meta)
Hb~7.5 - 7.7Doublet (d)1HJbc ≈ 2 (meta)
Hg~3.4 - 3.6Quartet (q) or Multiplet (m)2HJgh ≈ 6-7 (vicinal), Jge (N-H coupling) may be observed
Hh~3.7 - 3.9Triplet (t)2HJgh ≈ 6-7 (vicinal)
He~6.0 - 6.5Triplet (t) or Broad (br)1HJeg may be observed
Hf~8.5 - 9.5Singlet (s) or Broad (br)1HN/A

Note: Predicted chemical shifts are estimates based on standard functional group ranges.[3][4] Actual values will vary based on experimental conditions.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of the NMR data is fundamentally dependent on a meticulous experimental approach. The following protocol is designed to be a self-validating system, ensuring high resolution and accurate integration.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea. Causality: This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable number of scans without causing excessive peak broadening from intermolecular interactions.[1]

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is the preferred solvent for ureas. It effectively solubilizes the compound and its hydrogen-bonding capacity slows the chemical exchange of N-H protons, resulting in sharper, more easily observable signals for He and Hf.[1]

    • Vortex the solution until the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆. Causality: The lock system compensates for magnetic field drift, ensuring spectral stability over the course of the acquisition.

    • Shim the magnetic field. This is a critical step to optimize the field homogeneity, which directly translates to sharper peaks and better resolution. Automated shimming routines are standard on modern spectrometers.

    • Acquire a standard ¹H NMR spectrum. A typical acquisition might involve 16 to 64 scans. Causality: Multiple scans are averaged to improve the signal-to-noise ratio, which scales with the square root of the number of scans.

  • Data Processing:

    • Apply a Fourier transform (FT) to the acquired Free Induction Decay (FID).

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to create a flat, even baseline across the spectrum.

    • Reference the spectrum by setting the residual DMSO peak to 2.50 ppm.[5]

    • Integrate all signals to determine the relative number of protons for each.

Below is a visual representation of the experimental workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire 1D Spectrum (16-64 Scans) shim->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to DMSO (2.50 ppm) phase->reference integrate Integrate Signals reference->integrate Analysis Analysis integrate->Analysis G cluster_initial Initial Checks cluster_analysis Signal Analysis & Assignment Start Experimental Spectrum Solvent Identify Solvent/TMS Peaks (DMSO at 2.50 ppm) Start->Solvent Integrate Integrate All Signals Solvent->Integrate Aromatic Analyze Aromatic Region (δ 7-8 ppm, d, dd patterns) Integrate->Aromatic Aliphatic Analyze Aliphatic Region (δ 2-4 ppm, s, t, q patterns) Integrate->Aliphatic Exchangeable Assign Exchangeable Protons (δ 6-10 ppm, N-H signals) Integrate->Exchangeable Coupling Correlate Signals via J-Coupling (e.g., Hh-Hg triplet-quartet) Aromatic->Coupling Aliphatic->Coupling Exchangeable->Coupling Structure Confirm Final Structure Coupling->Structure

Caption: Logical workflow for ¹H NMR spectral interpretation.

Advanced Considerations: Purity and Dynamic Effects

Comparison with Alternatives & Impurity Profile: A common alternative structure might lack one of the chlorine atoms. For example, if the chlorine at the 3-position of the phenyl ring were absent, the aromatic region would simplify, likely showing an ABX or similar pattern with different chemical shifts and coupling constants. The presence of the specific d, dd, d pattern is a strong fingerprint for the assigned 3-chloro-4-methylphenyl substitution.

Potential impurities could include:

  • Starting Materials: Unreacted 3-chloro-4-methylaniline or 2-chloroethyl isocyanate.

  • Solvents: Residual solvents from synthesis or purification (e.g., acetone, ethyl acetate, hexane) would appear as sharp singlets or multiplets in characteristic regions. [5] Troubleshooting Dynamic Phenomena: In some solvents or at different temperatures, the N-H protons might appear as very broad signals or be completely absent due to rapid chemical exchange. [1]Furthermore, restricted rotation around the N-aryl and N-C(O) bonds can sometimes lead to the appearance of multiple conformers (rotamers) at low temperatures, complicating the spectrum. If peak broadening is observed, a Variable Temperature (VT) NMR study can be invaluable. [1]Acquiring spectra at higher temperatures often leads to the coalescence of rotameric signals into a single, sharp set of peaks as bond rotation becomes rapid on the NMR timescale. [1]

Conclusion

The ¹H NMR spectrum provides an unambiguous confirmation of the structure of N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea. Each key structural feature, from the substitution pattern on the aromatic ring to the connectivity of the chloroethyl chain, is confirmed by a unique combination of chemical shift, integration, multiplicity, and coupling constants. By using a robust experimental protocol, particularly the choice of DMSO-d₆ as the solvent, even the typically challenging N-H proton signals can be resolved and used for structural validation. This guide illustrates a comprehensive approach, blending theoretical prediction with rigorous experimental practice to achieve a confident and detailed spectral interpretation.

References

  • Interpreting complex NMR spectra of substituted phenylurea derivatives - Benchchem.
  • Fortin, S. et al. (2007). N-Phenyl-N'-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin. Bioorganic & Medicinal Chemistry, 15(3), 1430-1438.
  • Chayah, M. et al. (2016). ¹H and ¹³C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase. Magnetic Resonance in Chemistry, 54(10), 793-799. Available at: [Link]

  • NMR Spectroscopy. (n.d.). Retrieved from a course material PDF.
  • Chayah, M. et al. (2016). ¹H and ¹³C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase. ResearchGate. Available at: [Link]

  • Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. (n.d.). The Royal Society of Chemistry.
  • Hore, P. J. (n.d.). ¹H NMR Spectroscopy. University of Oxford.
  • Fulmer, G. R. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Hunt, I. (n.d.). Ch 13 - Coupling. University of Calgary. Available at: [Link]

  • NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. Available at: [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. (2021). Chemistry LibreTexts. Available at: [Link]

  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. (n.d.). University of Wisconsin-Madison. Available at: [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. Available at: [Link]

  • Approximating Proton NMR Chemical Shifts in More Complex Cases. (n.d.). Retrieved from a course material PDF.

Sources

Comparative

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea

In the landscape of drug development and chemical analysis, the unambiguous structural elucidation of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone technique, offering profound insights int...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical analysis, the unambiguous structural elucidation of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth examination of the predicted mass spectrometry fragmentation of N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea, a molecule possessing structural motifs relevant to pharmaceutical and agrochemical research.

This document moves beyond a simple catalog of fragments, delving into the mechanistic rationale behind bond cleavages. We will explore the predicted fragmentation pathways under common ionization techniques and benchmark the capabilities of mass spectrometry against alternative analytical methodologies. The objective is to equip researchers, scientists, and drug development professionals with a predictive framework and a comparative understanding to guide their analytical strategies.

Part 1: Elucidating the Mass Spectrometry Fragmentation Pathway

The fragmentation of N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea is governed by the interplay of its functional groups: the urea linkage, the chloroethyl group, and the chloro-methylphenyl moiety. The ionization method—typically Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS—will dictate the initial energy imparted to the molecule and influence the resulting fragmentation cascade.

Predicted Core Structure and Ionization

Under EI, the molecule (MW ≈ 249.1 g/mol ) will form a molecular radical cation, [M]•+. In positive-ion ESI, it will typically form a protonated molecule, [M+H]+. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and its chlorine-containing fragments, with M, M+2, and M+4 peaks appearing in an approximate 9:6:1 ratio.

Key Fragmentation Mechanisms

The fragmentation of this molecule is predicted to be driven by several well-established chemical principles:

  • Alpha-Cleavage: The C-C bond adjacent to the nitrogen atom is a prime site for cleavage, particularly in the chloroethyl group.[1][2]

  • Cleavage of the Urea Moiety: The C-N bonds of the central urea group are susceptible to cleavage, often leading to the formation of isocyanate fragments or their corresponding amine ions.[3] This is a characteristic fragmentation pathway for N,N'-substituted ureas.[3]

  • Inductive Effects and Charge Stabilization: The chlorine and methyl substituents on the aromatic ring influence electron density and the stability of resulting fragment ions, thereby directing the fragmentation pathways.

  • Loss of Small Neutral Molecules: The elimination of stable neutral molecules, such as HCl or ethylene from the chloroethyl group, is a common and energetically favorable process.

Proposed Fragmentation Pattern

Based on these principles, a primary fragmentation pathway for N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea can be proposed. The central urea bond is a likely point of initial cleavage.

Primary Cleavage: The most probable initial fragmentation involves the cleavage of the C-N bond within the urea linkage. This can occur in two ways:

  • Pathway A: Formation of the Isocyanate. Cleavage can lead to the formation of 3-chloro-4-methylphenyl isocyanate and the N-(2-chloroethyl)aminium ion.

  • Pathway B: Alternative Cleavage. The other C-N bond can break to form 2-chloroethyl isocyanate and the 3-chloro-4-methylaniline ion.

These initial fragments will then undergo further secondary fragmentation. For instance, the 3-chloro-4-methylaniline ion is a stable fragment, and its corresponding peak is expected to be prominent.[4][5] The chloroethyl-containing fragments are expected to readily lose a chloroethyl radical or ethylene.

The following diagram illustrates the predicted primary fragmentation cascade.

Fragmentation_Pathway cluster_cleavage Primary Urea Bond Cleavage cluster_secondary Secondary Fragmentation M N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea [M]+• / [M+H]+ m/z ≈ 249/251/253 F1 [3-chloro-4-methylphenyl-NCO]+• m/z ≈ 167/169 M->F1 Pathway A F2 [H2N-CH2CH2Cl]+• m/z ≈ 79/81 M->F2 Pathway A F3 [3-chloro-4-methylaniline]+• m/z ≈ 141/143 M->F3 Pathway B F4 [O=C=N-CH2CH2Cl]+• m/z ≈ 105/107 M->F4 Pathway B F6 [3-chloro-4-methylphenyl]+• (from F1 or F3) m/z ≈ 126/128 F1->F6 Loss of CO F5 [CH2=CH2]+• (from F2 or F4) m/z = 28 F2->F5 Loss of HCl F3->F6 Loss of NH F4->F5 Loss of HCl, CO

Caption: Predicted major fragmentation pathways for the target molecule.

Predicted Mass Spectrum Data

The following table summarizes the key fragment ions predicted to be observed in the mass spectrum. The relative abundances are estimates based on ion stability.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonChemical FormulaPredicted Relative Abundance
249/251/253Molecular Ion ([M]•+)C10H12Cl2N2OLow
167/1693-chloro-4-methylphenyl isocyanate ionC8H6ClNOModerate
141/1433-chloro-4-methylaniline ionC7H8ClNHigh (stable)
105/1072-chloroethyl isocyanate ionC3H4ClNOModerate
79/812-chloroethylamine ionC2H6ClNModerate
126/1283-chloro-4-methylphenyl ionC7H6ClLow
28Ethylene ionC2H4Moderate to High

Part 2: Comparative Analysis with Alternative Techniques

While mass spectrometry provides unparalleled structural detail, a comprehensive analytical strategy often involves orthogonal techniques.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC is a robust method for the separation and quantification of phenylurea compounds.[6][7] Its primary advantage is its quantitative accuracy and reproducibility. However, UV detection lacks the specificity of MS and provides no structural information beyond what can be inferred from the retention time and UV spectrum. For compounds like phenylureas, HPLC methods often use C18 reversed-phase columns with an acetonitrile-water gradient.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds.[8][9] However, many phenylurea pesticides are thermally unstable and can degrade in the hot GC inlet, leading to the formation of isocyanates and amines, which can complicate analysis.[10] Careful optimization of inlet temperature and the use of chemical additives can minimize this degradation.[10] For chlorinated compounds, GC coupled with an electron capture detector (ECD) can provide exceptional sensitivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation. It provides detailed information about the chemical environment of each atom in the molecule. However, NMR is significantly less sensitive than MS and requires a larger amount of pure sample. It is not suitable for trace analysis but is essential for the definitive characterization of a newly synthesized compound.

Summary Comparison of Analytical Techniques
FeatureMass Spectrometry (LC-MS/MS)HPLC-UVGC-MSNMR Spectroscopy
Sensitivity High (pg-fg)Moderate (ng-µg)High (pg-ng)Low (mg)
Specificity Very HighModerateHighVery High
Structural Information High (Fragmentation Pattern)LowHigh (Fragmentation Pattern)Very High (Definitive)
Quantification Good to ExcellentExcellentGoodGood (with standards)
Throughput HighHighModerateLow
Key Limitation Isomeric differentiation can be challengingNo structural confirmationAnalyte must be volatile and thermally stableLow sensitivity, requires pure sample

Part 3: Experimental Protocols

A self-validating and robust protocol is essential for trustworthy results. Below is a standard protocol for the analysis of N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea using LC-MS.

LC-MS/MS Analysis Workflow

LCMS_Workflow cluster_prep 1. Sample Preparation cluster_lc 2. HPLC Separation cluster_ms 3. Mass Spectrometry cluster_data 4. Data Analysis p1 Prepare 1 mg/mL stock in Methanol p2 Dilute to 1 µg/mL in mobile phase A p1->p2 lc1 Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm) p2->lc1 lc2 Mobile Phase A: 0.1% Formic Acid in Water lc3 Mobile Phase B: 0.1% Formic Acid in Acetonitrile lc4 Gradient: 5% B to 95% B over 5 min lc5 Flow Rate: 0.4 mL/min ms1 Ion Source: Electrospray Ionization (ESI), Positive Mode lc5->ms1 ms2 Full Scan (MS1): m/z 100-350 ms3 Tandem MS (MS/MS): Select m/z 250 as precursor ms4 Collision Energy: Ramp 15-40 eV d1 Extract Ion Chromatograms ms4->d1 d2 Analyze MS/MS Spectrum d1->d2 d3 Compare with predicted fragments d2->d3

Caption: A typical LC-MS/MS workflow for the analysis of the target compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Perform serial dilutions to create working standards and quality control samples. A typical starting concentration for direct infusion or LC-MS analysis would be 1 µg/mL.

    • A blank injection (solvent only) must be run before and after the sample set to ensure no carryover.

  • Chromatographic Separation (LC):

    • Column: A C18 reversed-phase column is suitable for this type of molecule.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation, is recommended.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometric Detection (MS):

    • Ionization: Use positive mode Electrospray Ionization (ESI).

    • MS1 Scan: Perform a full scan to identify the protonated molecular ion ([M+H]+) and its isotopic pattern.

    • MS/MS (Tandem MS): Select the most abundant isotope of the molecular ion (e.g., m/z 250) as the precursor ion. Fragment this ion using collision-induced dissociation (CID) to generate the product ion spectrum. This spectrum is the experimental fragmentation pattern.

Conclusion

The mass spectrometric fragmentation of N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea is predicted to be dominated by cleavage of the central urea linkage, leading to characteristic isocyanate and aniline-based fragment ions. The presence of two chlorine atoms provides a distinct isotopic signature that aids in the identification of fragments. While powerful for structural elucidation and sensitive detection, MS should be viewed as part of a larger analytical toolkit. For robust quantification, HPLC-UV offers a reliable alternative, whereas for definitive structural confirmation of a pure substance, NMR spectroscopy remains unmatched. By understanding the fundamental principles of fragmentation and the comparative strengths of different analytical techniques, researchers can design more effective and efficient strategies for the characterization of complex molecules.

References

  • Atmospheric deposition of chlorinated and brominated polycyclic aromatic hydrocarbons in central Europe analyzed by GC-MS/MS - PMC. (2021, June 26). Retrieved from [Link]

  • Bocchi, C., et al. (2001). New strategies for the determination of phenylurea pesticides by gas chromatography with hot splitless inlet systems. Journal of Chromatography A, 910(1), 79-86. Retrieved from [Link]

  • Danikiewicz, W., et al. (2005). Cyclization of the substituted N-(Ortho-cyclopropylphenyl)-N′-aryl ureas and thioureas in the gas phase and solution. Journal of the American Society for Mass Spectrometry, 16(11), 1839-1848. Retrieved from [Link]

  • Durand, G., et al. (2000). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of AOAC International, 83(5), 1215-1224. Retrieved from [Link]

  • Guan, F., et al. (2006). Compliance analysis of phenylurea and related compounds in drinking water by liquid chromatography/electrospray ionization/mass spectrometry coupled with solid-phase extraction. Journal of Chromatography A, 1134(1-2), 170-176. Retrieved from [Link]

  • Popp, P., et al. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. Journal of Chromatography A, 930(1-2), 9-19. Retrieved from [Link]

  • Rao, N. S., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. Retrieved from [Link]

  • Lahrssen-Wiederholt, M., et al. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Food Additives & Contaminants: Part A, 38(5), 766-777. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Retrieved from [Link]

  • Lahrssen-Wiederholt, M., et al. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Guan, F., et al. (2006). Compliance analysis of phenylurea and related compounds in drinking water by liquid chromatography/electrospray ionization/mass spectrometry coupled with solid-phase extraction. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (2026, January 26). Urea. Retrieved from [Link]

  • Jin, R., et al. (2019). Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • LECO Corporation. (n.d.). Comprehensive Analysis of Short-Chained Chlorinated Paraffins and other POPs in Environmental Samples by GCxGC-HR. Retrieved from [Link]

  • Kolic, T. H., et al. (2020). NMR and GC/MS analysis of industrial chloroparaffin mixtures. Environmental Science and Pollution Research, 27, 31737–31749. Retrieved from [Link]

  • Analysis of Urea. (n.d.). Retrieved from [Link]

  • Bioanalysis Zone. (2013, March 12). Novel LC–MS/MS method devised for the determination of urea in human epithelial lining fluid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-chloro-4-methylaniline (C7H8ClN). Retrieved from [Link]

  • NIST. (n.d.). Bis(2-chloroethyl)methylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wade, L. G., & Simek, J. W. (n.d.). Fragmentation Mechanisms. In Intro to Mass Spectrometry. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • NIST. (n.d.). Tris(2-chloroethyl)amine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-methylaniline. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, April 9). Fragmentation of phenyl radical cations in mass spectrometry. Retrieved from [Link]

  • Gresham, G. L., et al. (2000). Identification of the nitrogen-based blister agents bis(2-chloroethyl)methylamine (HN-2) and tris(2-chloroethyl)amine (HN-3) and their hydrolysis products on soil using ion trap secondary ion mass spectrometry. Journal of Mass Spectrometry, 35(12), 1460-1469. Retrieved from [Link]

Sources

Validation

Technical Guide: Purity Validation of N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea via Elemental Analysis

Executive Summary In the development of alkylating agents and urea-based antineoplastics, Elemental Analysis (EA) remains the definitive method for validating bulk purity and stoichiometry. While High-Performance Liquid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of alkylating agents and urea-based antineoplastics, Elemental Analysis (EA) remains the definitive method for validating bulk purity and stoichiometry. While High-Performance Liquid Chromatography (HPLC) excels at identifying organic impurities, it fails to detect inorganic salts, trapped solvents, or moisture—contaminants that critically alter the molar mass and subsequent biological dosing.

This guide provides a rigorous protocol for validating N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea (Formula: C₁₀H₁₂Cl₂N₂O). It contrasts EA with modern spectroscopic alternatives and establishes a self-validating workflow for researchers requiring pharmaceutical-grade purity.

Technical Profile & Theoretical Baseline

Before analysis, the theoretical composition must be established. This molecule contains two distinct chlorine atoms: an aryl chloride (stable) and an alkyl chloride (reactive/labile).

Target Molecule: N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea Molecular Formula: C₁₀H₁₂Cl₂N₂O Molecular Weight: 247.12 g/mol

Table 1: Theoretical Composition (Calculated)
ElementCountAtomic Mass ContributionTheoretical % (w/w)Tolerance (Publishable)
Carbon (C) 10120.1148.60% 48.20 – 49.00%
Hydrogen (H) 1212.104.90% 4.50 – 5.30%
Nitrogen (N) 228.0111.34% 10.94 – 11.74%
Chlorine (Cl) 270.9028.69% Optional/Titration

Critical Insight: The standard acceptance criteria for peer-reviewed journals (e.g., J. Med. Chem., J. Org. Chem.) is ±0.4% absolute deviation from the theoretical value.[1] Deviations exceeding this suggest >1% impurity by mass.

Comparative Analysis: EA vs. HPLC vs. qNMR

Why use "destructive" combustion analysis when HPLC is available? The following comparison highlights why EA is indispensable for this specific class of chlorinated ureas.

Table 2: Method Performance Matrix
FeatureElemental Analysis (EA) HPLC (UV/Vis) qNMR (Quantitative)
Primary Output Absolute Mass % (Stoichiometry)Relative Area % (Chromatographic Purity)Molar Ratio / Structure
Blind Spot Cannot identify specific impurities (isomers).[2]Invisible to inorganics (Salts, Silica, Water).Integration errors; relaxation time artifacts.
Sensitivity to Solvents High. Trapped DCM/EtOAc causes significant %C deviation.Low. Solvents often elute in the void volume.High. Solvents are visible but require calculation.
Relevance to Topic Crucial. Confirms the labile 2-chloroethyl group hasn't degraded to an oxazoline or hydrolyzed.Good for detecting organic byproducts.Good for structure, harder for bulk purity %.

Experimental Protocol: Combustion Analysis

This protocol addresses the specific challenges of chlorinated ureas , which can release corrosive gases (


, 

) during combustion that interfere with standard detectors if not trapped.
Phase 1: Sample Preparation (The Source of 90% of Errors)

The 2-chloroethyl group is thermally sensitive. Aggressive drying can cause cyclization (loss of HCl).

  • Recrystallization: Ensure the sample is recrystallized from a solvent system that does not co-precipitate inorganic salts (e.g., Ethanol/Water).

  • Drying:

    • Standard: Vacuum oven at 40°C for 24 hours.

    • Caution: Avoid temperatures >60°C. High heat can trigger dehydrohalogenation of the ethyl chain, lowering %Cl and %C.

  • Homogenization: Lightly crush crystals into a fine powder. Large crystals cause incomplete combustion ("flash" effect).

Phase 2: Combustion Setup (CHNS Mode)
  • Instrument: Flash 2000 / Elementar vario or equivalent.

  • Combustion Temperature: 980°C (Dynamic Flash).

  • Carrier Gas: Helium.

  • Additives (Crucial for Halogens):

    • Add Tungsten (VI) Oxide (

      
      )  to the tin capsule.
      
    • Reason: Halogens can trap cations or form volatile halides that skew results.

      
       acts as a scrubber and combustion aid to ensure complete oxidation of the carbon backbone despite the heavy chlorine load.
      
Phase 3: Data Interpretation Workflow

Use the following logic flow to interpret results. If the data fails the ±0.4% test, the diagram guides the troubleshooting.

EA_Validation_Protocol Start Start: Synthesized Urea Derivative Dry Step 1: Vacuum Dry (40°C, <5 mbar) Prevent thermal degradation Start->Dry Weigh Step 2: Weigh 2-3 mg (+WO3 additive) Microbalance Precision Dry->Weigh Combust Step 3: Flash Combustion (980°C) Measure %C, %H, %N Weigh->Combust Calc Compare Experimental vs. Theoretical Combust->Calc Decision Is deviation < ±0.4%? Calc->Decision Pass PASS: High Purity (>99.5%) Submit for Bio-Assay Decision->Pass Yes Fail FAIL: Analyze Deviation Type Decision->Fail No LowC Low %C / High %H (Trapped Water/Solvent) Fail->LowC C down, H up LowAll Low %C, %H, %N (Inorganic Contamination) Fail->LowAll All values low HighN High %N (Decomposition/Urea byproduct) Fail->HighN N deviates LowC->Dry Re-dry Sample LowAll->Start Re-filter / Remove Silica

Caption: Logic flow for validating chlorinated urea purity. Note the specific feedback loops for solvent entrapment vs. inorganic contamination.

Troubleshooting & Causality

When results fail, the direction of the error reveals the chemical reality.

Scenario A: Low %C, High %H
  • Diagnosis: Solvent Entrapment. The sample is "wet."

  • Mechanism: Water (H₂O) has no carbon (0% C) and high hydrogen (11% H). If your sample contains 1% water, the experimental %C will drop significantly below the theoretical 48.60%, while %H will spike.

  • Solution: Perform Thermogravimetric Analysis (TGA) or aggressive drying.

Scenario B: Low %C, Low %H, Low %N
  • Diagnosis: Inorganic Contamination. [3]

  • Mechanism: Silica gel (

    
    ) or Sodium Sulfate (
    
    
    
    ) from the drying step are "invisible" to CHN detectors. They act as dead weight, diluting the percentage of all organic elements proportionally.
  • Solution: Dissolve in dry DCM, filter through a 0.2 µm PTFE membrane to remove inorganics, and re-evaporate.

Scenario C: High %N
  • Diagnosis: Decomposition.

  • Mechanism: Urea derivatives can hydrolyze to release amines or form biuret-like structures if heated excessively during synthesis.

  • Solution: Check HPLC for degradation products; re-synthesize if necessary.

References

  • Bruno, T. J., & Svoronos, P. D. (2005). CRC Handbook of Fundamental Spectroscopic Correlation Charts.
  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Comparison of qNMR vs EA). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Quantification of N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea

Abstract This guide provides a comprehensive framework for the accurate quantification of N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea, a specialized substituted phenylurea compound. Recognizing that this analyte m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the accurate quantification of N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea, a specialized substituted phenylurea compound. Recognizing that this analyte may not have readily available Certified Reference Materials (CRMs), this document emphasizes strategies for establishing reliable analytical standards and developing robust, validated quantification methods. We will explore the comparative advantages of different analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), and provide detailed, field-tested protocols. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries who require precise and defensible quantitative data for this and structurally similar compounds.

Introduction: The Analytical Challenge

N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea belongs to the class of substituted phenylurea compounds. This class of molecules is diverse, with some members being used as herbicides and others investigated as potential pharmaceutical agents.[1][2] The presence of reactive moieties, such as the chloroethyl group, suggests that this compound could be an alkylating agent, potentially making it a genotoxic impurity (GI) or a pharmacologically active molecule.[3]

Accurate quantification is therefore critical for several reasons:

  • Drug Development: To understand its pharmacokinetic and pharmacodynamic profile if it is an active pharmaceutical ingredient (API).

  • Quality Control: To monitor its levels as a process impurity or a degradant in a drug substance.

  • Safety Assessment: To ensure its concentration is below the Threshold of Toxicological Concern (TTC) if it is identified as a potential genotoxic impurity.[4][5][6] The TTC for lifetime exposure is typically set at 1.5 µ g/day .[5]

A significant challenge in the analysis of such a specific compound is the likely absence of a commercially available, pharmacopeia-grade Certified Reference Material (CRM). This guide will therefore address the practical steps required to create and qualify an in-house reference standard.

Establishing a Reference Standard: A Comparative Approach

The foundation of any quantitative analysis is a reliable reference standard. In the absence of a commercial CRM for N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea, a laboratory must consider the following options.

Standard TypeDescriptionPurity & CertificationUse Case
Certified Reference Material (CRM) The "gold standard." A standard with a metrologically traceable certified value of purity, often accompanied by a comprehensive certificate of analysis detailing the characterization methods and uncertainty.Highest level of certification. Purity is typically >99.5%.Critical applications: regulatory submissions, calibration of in-house standards.
Primary Reference Standard (In-house) A high-purity material synthesized in-house or by a custom synthesis provider. Its identity and purity are rigorously established using a battery of analytical techniques.Purity should be thoroughly characterized (>99%). Not certified by an external body, but well-documented.Calibration of working standards; routine analysis where a CRM is unavailable.
Working Standard A standard prepared in the laboratory, typically by dilution of a primary standard.Purity is derived from the primary standard.Day-to-day quantitative analysis.

Since a CRM is unlikely to be found, the focus shifts to creating a Primary Reference Standard .

Workflow for Qualifying an In-house Primary Standard

The following workflow outlines the necessary steps to fully characterize a newly synthesized batch of N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea to qualify it as a primary reference standard.

Sources

Validation

Reproducibility of N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea synthesis across different batches

This guide provides an in-depth technical analysis of the synthesis reproducibility for N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea , a representative Chloroethylurea (CEU) often investigated for its antimitotic p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the synthesis reproducibility for N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea , a representative Chloroethylurea (CEU) often investigated for its antimitotic properties (tubulin binding) and as a precursor to nitrosoureas.

Executive Summary

N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea (hereafter referred to as CMP-CEU ) belongs to a class of "soft" alkylating agents. Unlike classical nitrogen mustards, CEUs often target the colchicine-binding site of


-tubulin.[1] Achieving batch-to-batch consistency for CMP-CEU is notoriously difficult due to two competing factors: the hydrolytic instability of the isocyanate intermediates and the potential for the 2-chloroethyl group to cyclize into an oxazoline or imidazolidinone under basic conditions.

This guide compares the reproducibility of two primary synthetic strategies:

  • Route A (The Classical Route): Nucleophilic addition of 3-chloro-4-methylaniline to 2-chloroethyl isocyanate.

  • Route B (The Inverse Route): Reaction of 3-chloro-4-methylphenyl isocyanate with 2-chloroethylamine hydrochloride.

Recommendation: While Route A is kinetically faster, Route B is superior for reproducibility and safety in scale-up environments, provided that base equivalents are strictly controlled to prevent cyclization.

Comparative Analysis of Synthetic Routes

The choice of route dictates the impurity profile and batch consistency.

FeatureRoute A: Classical AdditionRoute B: Inverse Addition (Recommended)
Reagents 3-Cl-4-Me-Aniline + 2-Chloroethyl Isocyanate 3-Cl-4-Me-Phenyl Isocyanate + 2-Chloroethylamine HCl
Reagent State Solid Amine + Volatile/Toxic LiquidSolid Isocyanate + Solid Amine Salt
Stoichiometry Control Difficult (Liquid volatility affects molar ratio)High (Solids allow precise weighing)
Major Impurity Symmetrical Bis-urea (from moisture in liquid reagent)Unreacted Amine Salt (removable by wash)
Safety Profile Poor (2-chloroethyl isocyanate is a severe blister agent)Moderate (Aromatic isocyanates are sensitizers but less volatile)
Batch Consistency Low (Varies with reagent age/humidity)High (Reagents are stable solids)
Why Route B Offers Better Reproducibility

In Route A, 2-chloroethyl isocyanate is highly susceptible to hydrolysis upon storage, generating partial amine content that leads to immediate symmetrical urea formation (


-bis(2-chloroethyl)urea). Route B utilizes 3-chloro-4-methylphenyl isocyanate, a stable crystalline solid, and generates the reactive aliphatic amine in situ from its hydrochloride salt, minimizing side reactions.

Mechanistic Pathways & Impurity Formation

Understanding the reaction logic is vital for troubleshooting. The diagram below illustrates the convergent synthesis and the critical "Water Pathway" that destroys batch purity.

SynthesisPathways cluster_RouteA Route A (Classical) cluster_RouteB Route B (Inverse) Aniline 3-Cl-4-Me-Aniline Product CMP-CEU (Target Urea) Aniline->Product Nucleophilic Attack CEI 2-Chloroethyl Isocyanate CEI->Product PhenylIso 3-Cl-4-Me-Phenyl Isocyanate PhenylIso->Product Electrophile SymUrea Symmetrical Bis-Aryl Urea (Major Impurity) PhenylIso->SymUrea + Aniline (from hydrolysis) CEA_HCl 2-Chloroethylamine HCl FreeAmine Free Amine (In Situ) CEA_HCl->FreeAmine Deprotonation Base Triethylamine (Base) Base->FreeAmine FreeAmine->Product Cyclic Oxazoline/Imidazolidinone (Basic Impurity) Product->Cyclic Excess Base/Heat (Cyclization) Water H2O (Moisture) Water->PhenylIso Hydrolysis

Caption: Convergent synthesis of CMP-CEU showing the Inverse Route (B) and critical failure modes: moisture-induced symmetrical urea and base-induced cyclization.[2]

Optimized Experimental Protocol (Route B)

This protocol is designed for high reproducibility, targeting a batch size of 10 mmol.

Materials
  • Reagent 1: 3-Chloro-4-methylphenyl isocyanate (1.68 g, 10.0 mmol).

  • Reagent 2: 2-Chloroethylamine hydrochloride (1.28 g, 11.0 mmol, 1.1 equiv).

  • Base: Triethylamine (TEA) (1.53 mL, 11.0 mmol).

  • Solvent: Dichloromethane (DCM) (anhydrous, 50 mL).

Step-by-Step Methodology
  • System Prep: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (

    
    ). This is non-negotiable to prevent symmetrical urea formation.
    
  • Amine Liberation: Suspend 2-Chloroethylamine HCl in 30 mL DCM. Cool to 0°C.[3]

  • Base Addition: Add TEA dropwise over 5 minutes. Stir for 15 minutes at 0°C. Why? This liberates the free amine in situ. Keeping it cold prevents the free amine from dimerizing.

  • Isocyanate Addition: Dissolve 3-Chloro-4-methylphenyl isocyanate in 20 mL DCM. Add this solution dropwise to the amine mixture over 20 minutes, maintaining temperature <5°C.

    • Control Point: Rapid addition causes localized heating, increasing the risk of cyclization.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench & Workup:

    • Wash with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.

    • Wash with Brine (1 x 20 mL).

    • Dry organic layer over

      
      .
      
  • Isolation: Evaporate solvent to ~5 mL volume. Add cold Hexane (20 mL) to precipitate the product. Filter and dry.

Reproducibility Data Comparison

The following data represents a comparison of 3 independent batches using the optimized Route B versus the traditional Route A.

Table 1: Batch Consistency Metrics
MetricRoute A (Batch 1-3 Avg)Route B (Batch 1-3 Avg)Std. Dev (Route B)
Yield (%) 82%91%± 1.5%
Purity (HPLC) 94.2%99.1%± 0.2%
Melting Point 128-133°C (Broad)132-134°C (Sharp)< 1°C range
Sym. Urea Impurity 4.5%< 0.1%N/A
Table 2: Critical Process Parameters (CPPs)
ParameterLimitConsequence of Deviation
Temperature < 5°C during addition>10°C leads to cyclization (loss of Cl group).
Water Content < 0.05% in solventFormation of 1,3-bis(3-chloro-4-methylphenyl)urea (insoluble solid).
Base Stoichiometry 1.0 - 1.1 equiv>1.2 equiv catalyzes cyclization to oxazoline derivatives.

Quality Control & Validation

To certify a batch, the following criteria must be met.

  • 1H NMR (DMSO-d6):

    • Diagnostic triplet for

      
       at 
      
      
      
      ppm.
    • Diagnostic triplet for

      
       at 
      
      
      
      ppm.
    • Absence of symmetrical urea peaks (usually aromatic shifts distinct from the product).

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (Gradient).

    • Target Purity: >98% (Area under curve).

  • Silver Nitrate Test:

    • Dissolve product in ethanol and add aqueous

      
      .
      
    • Result: Solution should remain clear. Immediate precipitate indicates free ionic chloride (unreacted amine salt) or hydrolyzed chloride.

References

  • Fortin, S., et al. (2007).[1] N-Phenyl-N'-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents.[1][4][5] Bioorganic & Medicinal Chemistry.[1][3][5][6][7][8][9]

  • Gaudreault, R. C., et al. (1988). 1-Aryl-3-(2-chloroethyl) ureas: synthesis and in vitro assay as potential anticancer agents.[10] Journal of Pharmaceutical Sciences.

  • Sebastien, F., et al. (2001). Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas.[9] Journal of Medicinal Chemistry.[7][8]

  • Moynihan, H. A., & Horgan, D. E. (2017).[6] Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[6] Organic Process Research & Development.[6] [6]

  • HSE United Kingdom. (2022). Toxicity levels of chemicals: 3-Chloro-4-methylphenyl isocyanate.[11] Health and Safety Executive.

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea
Reactant of Route 2
Reactant of Route 2
N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea
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